4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine
Description
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-cyclopropyl-1,3,4-thiadiazol-2-yl group at the 4-position and a 4-methoxybenzoyl group at the 1-position. The compound’s synthesis likely involves sequential functionalization of the piperidine ring, analogous to methods described for similar molecules (e.g., coupling of thiadiazole precursors and acylation reactions) .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-6-4-14(5-7-15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPRJTBIKFLSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable thiosemicarbazide with a cyclopropyl carboxylic acid derivative under acidic conditions.
Coupling with piperidine: The 1,3,4-thiadiazole intermediate can then be coupled with a piperidine derivative through nucleophilic substitution.
Introduction of the 4-methoxybenzoyl group: The final step involves acylation of the piperidine nitrogen with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or methoxybenzoyl groups.
Reduction: Reduction reactions could target the thiadiazole ring or the carbonyl group in the methoxybenzoyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and substituents. Key comparisons include:
Thiadiazole-Piperidine Derivatives
Notes:
- The main compound’s methoxybenzoyl group distinguishes it from analogs with pyridylmethoxy () or carboxamide substituents (). These differences impact solubility and target affinity.
- Thiadiazole-containing compounds often exhibit enhanced metabolic stability compared to oxadiazoles due to sulfur’s resistance to oxidative degradation .
Oxadiazole-Piperidine Derivatives
Notes:
- Oxadiazole derivatives are often synthesized via hydrazine cyclization (), whereas thiadiazoles require sulfur incorporation, affecting synthetic complexity .
Urea and Tetrazole Derivatives
Notes:
- However, the thiadiazole-piperidine core may confer distinct pharmacokinetic properties .
- Urea derivatives () exhibit stronger hydrogen-bonding capacity than acylated piperidines, affecting target selectivity.
Biological Activity
The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine is a novel derivative of the piperidine class, incorporating a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Overview
The structural formula of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{18}N_{4}O_{2}S
- SMILES Notation : CCN1CCOC2=C1C=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4
Antimicrobial Properties
Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives of 1,3,4-thiadiazole have been reported to exhibit broad-spectrum efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the cyclopropyl group in this compound is believed to enhance its interaction with microbial targets, thus improving its antimicrobial efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under review has shown promising results in inhibiting the growth of several cancer cell lines. For example:
- HCT116 (human colon cancer) : IC50 values in the range of 3.29 to 10 μg/mL were observed for similar compounds containing thiadiazole .
- MCF-7 (human breast cancer) : Other derivatives exhibited significant cytotoxicity against this cell line.
The mechanism of action is thought to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis of similar compounds reveals that:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine | Contains a methoxyphenethyl group | Enhanced binding affinity to dihydrofolate reductase |
| N-(5-Cyclopropylthiadiazol-2-yl)acetamide | Acetamide instead of piperidine | Exhibits distinct antibacterial properties |
| 5-(Trifluoromethyl)-1,3,4-thiadiazole derivatives | Contains trifluoromethyl group | Notable for increased lipophilicity and biological activity |
This table illustrates how modifications can significantly impact biological activity and potential therapeutic applications .
Case Studies
In a series of experiments conducted on various thiadiazole derivatives:
- Anticancer Screening : A derivative similar to our compound was tested against multiple cancer cell lines including H460 (lung cancer) and showed notable growth inhibition.
- Antimicrobial Testing : Compounds with similar structural motifs were evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
These studies underscore the potential for developing new therapeutic agents based on the thiadiazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
